Decacene

Description

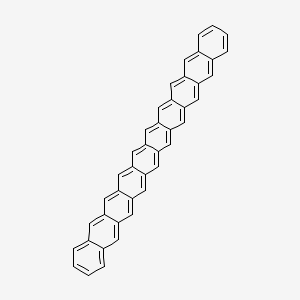

Structure

2D Structure

3D Structure

Properties

CAS No. |

24540-30-5 |

|---|---|

Molecular Formula |

C42H24 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

decacyclo[20.20.0.03,20.05,18.07,16.09,14.024,41.026,39.028,37.030,35]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |

InChI |

InChI=1S/C42H24/c1-2-6-26-10-30-14-34-18-38-22-42-24-40-20-36-16-32-12-28-8-4-3-7-27(28)11-31(32)15-35(36)19-39(40)23-41(42)21-37(38)17-33(34)13-29(30)9-25(26)5-1/h1-24H |

InChI Key |

XXVUUWBSFBORGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=C%10C=CC=CC%10=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Decacene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decacene is a higher-order polycyclic aromatic hydrocarbon (PAH) composed of ten linearly fused benzene (B151609) rings. As a member of the acene family, it represents a one-dimensional nanostructure of sp²-hybridized carbon atoms. The extended π-conjugation in this compound gives rise to unique electronic properties that are of significant interest in the fields of materials science and organic electronics. However, its high reactivity and inherent instability make its synthesis and characterization exceptionally challenging. This guide provides a comprehensive overview of the chemical structure of this compound, including its synthesis, characterization, and theoretical structural parameters.

Chemical and Physical Properties

This compound is a planar molecule with the chemical formula C₄₂H₂₄. Due to its extended conjugated system, it exhibits a small HOMO-LUMO gap, which is a characteristic feature of larger acenes. This small energy gap is responsible for both its interesting electronic properties and its high reactivity, particularly towards oxidation and dimerization. Theoretical studies suggest that longer acenes, including this compound, may exhibit significant open-shell biradical character in their ground state.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 528.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | decacyclo[20.20.0.0³,²⁰.0⁵,¹⁸.0⁷,¹⁶.0⁹,¹⁴.0²⁴,⁴¹.0²⁶,³⁹.0²⁸,³⁷.0³⁰,³⁵]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene | --INVALID-LINK-- |

| CAS Number | 24540-30-5 | --INVALID-LINK-- |

Molecular Structure

The structure of this compound consists of ten benzene rings fused in a linear fashion. Due to the high instability of this compound, obtaining experimental structural data, such as from X-ray crystallography, is extremely challenging. Therefore, our understanding of its precise bond lengths and angles relies heavily on computational methods like Density Functional Theory (DFT).

DFT calculations reveal a pattern of bond length alternation along the carbon skeleton, which is characteristic of polyacenes. The C-C bonds oriented perpendicular to the long axis of the molecule are generally shorter than those oriented parallel to it. This alternation is a consequence of the electronic structure and is a key feature of its aromaticity.

Below is a diagram illustrating the chemical structure of this compound.

Caption: The chemical structure of this compound (C₄₂H₂₄).

Experimental Protocols

The extreme reactivity of this compound precludes its synthesis and isolation using conventional solution-phase chemistry. The most successful approach to date is on-surface synthesis, where the final, highly reactive molecule is generated on an inert substrate under ultra-high vacuum (UHV) conditions. This method prevents intermolecular reactions and allows for the characterization of individual molecules.

I. Synthesis of this compound Precursors

The first stage involves the solution-phase synthesis of a stable precursor molecule. These precursors are designed to be stable under ambient conditions and can be sublimated onto a surface in a UHV chamber. Two main types of precursors have been utilized for the synthesis of higher acenes:

-

Epoxy-acenes: These precursors contain one or more epoxide groups that bridge the benzene rings.

-

Hydro-acenes: These are partially saturated acenes that can be dehydrogenated to form the final acene.

The synthesis of these precursors typically involves multiple steps, including Diels-Alder reactions to build the polycyclic framework. For example, the synthesis of a tetraepoxy-decacene precursor can be achieved through a series of [4+2] cycloaddition reactions.

II. On-Surface Synthesis and Characterization of this compound

The on-surface synthesis of this compound is performed in a UHV system equipped with a scanning tunneling microscope (STM).

-

Substrate Preparation: A single-crystal Au(111) surface is cleaned by cycles of argon ion sputtering and annealing to create a clean, atomically flat surface.

-

Precursor Deposition: The stable this compound precursor is sublimated from a Knudsen cell onto the clean Au(111) surface, which is held at a low temperature (e.g., 140 K) to prevent premature reactions.

-

On-Surface Reaction: The generation of this compound from the precursor is induced by thermal annealing. For instance, a tetrahydroacene precursor can be dehydrogenated by annealing the substrate to around 520 K for a short period (e.g., 10 minutes). Alternatively, for epoxy-acene precursors, a similar annealing step induces deoxygenation.

-

Characterization: The resulting this compound molecules are then characterized in situ at cryogenic temperatures (e.g., 4 K) using STM and scanning tunneling spectroscopy (STS).

-

STM: Provides real-space images of the individual this compound molecules on the surface, confirming their linear structure.

-

STS: Measures the local density of electronic states, allowing for the determination of the HOMO-LUMO gap and providing insights into the electronic properties of the molecule.

-

The following diagram illustrates the workflow for the on-surface synthesis of this compound.

Caption: Workflow for the on-surface synthesis of this compound.

Conclusion

This compound stands as a significant molecule at the frontier of organic materials chemistry. While its instability has long been a barrier to its study, the development of on-surface synthesis techniques has enabled its generation and characterization at the single-molecule level. This has provided invaluable experimental data to complement theoretical predictions of its electronic structure. Future research in this area will likely focus on developing strategies to enhance the stability of this compound and other large acenes, potentially through chemical modification or encapsulation, to unlock their potential for applications in next-generation electronic devices.

Decacene (C₄₂H₂₄): A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decacene, a higher-order polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₄₂H₂₄, represents a fascinating yet challenging frontier in materials science and theoretical chemistry. Comprised of ten linearly fused benzene (B151609) rings, its extended π-system imparts unique electronic properties, positioning it as a subject of intense research for applications in molecular electronics. However, its inherent instability and poor solubility present significant hurdles for practical applications, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, including its synthesis, characterization, and electronic properties. It further explores the speculative potential of large acenes in drug discovery, underscoring the substantial challenges that must be addressed for any future biomedical applications.

Molecular Properties and Quantitative Data

This compound is a planar, highly conjugated molecule. Its large, uninterrupted system of π-electrons is responsible for its distinct electronic characteristics. Due to its extreme reactivity, most of its properties have been determined through on-surface studies or theoretical calculations.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₂H₂₄ | |

| Molecular Weight | 528.64 g/mol | |

| Appearance | Unstable, characterized on surfaces | [1] |

| Solubility | Extremely low in common organic solvents | [2][3] |

| HOMO-LUMO Gap | ~1.0 - 1.12 eV (on Au(111)) | [4][5] |

Synthesis and Characterization

The synthesis of this compound is a significant challenge due to its high reactivity. To date, the most successful method involves an on-surface synthesis approach.

Experimental Protocol: On-Surface Synthesis of this compound

This protocol describes the generation of this compound on a gold (Au(111)) surface from a tetraepoxy this compound precursor.[1]

Materials:

-

Tetraepoxy this compound precursor

-

Au(111) single crystal

-

Ultra-high vacuum (UHV) chamber

-

Scanning Tunneling Microscope (STM)

Procedure:

-

Substrate Preparation: The Au(111) single crystal is cleaned by cycles of argon ion sputtering and annealing to obtain a clean, atomically flat surface.

-

Precursor Deposition: The tetraepoxy this compound precursor is sublimed onto the clean Au(111) surface under UHV conditions. The substrate is typically held at a low temperature during deposition to prevent premature reactions.

-

On-Surface Deoxygenation: The deposited precursor molecules are then induced to undergo a deoxygenation reaction to form this compound. This can be achieved by:

-

Thermal Annealing: Gently heating the substrate to a specific temperature to thermally induce the removal of the epoxy groups.

-

Tip-Induced Reduction: Using the tip of the STM to locally inject energy and induce the deoxygenation of individual precursor molecules.

-

-

Characterization: The formation of this compound is confirmed in-situ using STM and Scanning Tunneling Spectroscopy (STS).

Characterization Techniques

-

Scanning Tunneling Microscopy (STM): STM is employed to visualize the this compound molecules on the Au(111) surface with atomic resolution.[6][7][8] This technique confirms the linear, ten-ring structure of the molecule.

-

Scanning Tunneling Spectroscopy (STS): STS is used to probe the electronic local density of states of the this compound molecules.[9][10] This allows for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the HOMO-LUMO gap.

Potential (but Speculative) Relevance to Drug Development

While there is currently no direct research on the application of this compound in drug development, the broader class of polycyclic aromatic hydrocarbons has been a source of compounds with biological activity. It is crucial to emphasize that the following discussion is speculative and highlights the immense challenges that would need to be overcome.

Theoretical Rationale: PAHs as Bioactive Scaffolds

Certain functionalized PAHs have been investigated for their potential as anticancer agents.[11][12][13] The planar structure of these molecules allows them to intercalate with DNA, potentially leading to cytotoxic effects. Furthermore, the extended π-system can be exploited for applications in photodynamic therapy, where the molecule can be excited by light to produce reactive oxygen species that kill cancer cells.

Major Challenges for this compound in Biological Systems

The translation of this compound from a surface-stabilized molecule to a viable drug candidate faces formidable obstacles:

-

Insolubility: Larger PAHs are notoriously insoluble in aqueous environments, which is a primary requirement for most drug delivery routes.[2][3]

-

Reactivity and Instability: this compound is extremely reactive and would likely degrade rapidly in a biological system before reaching a target.

-

Toxicity: Many PAHs are known carcinogens, primarily due to their metabolic activation into reactive epoxides that can damage DNA.[14][15]

Hypothetical Functionalization for Biological Targeting

To even consider this compound for any biological application, extensive chemical modification would be necessary. This hypothetical functionalization would aim to:

-

Enhance Solubility: Introduction of polar functional groups (e.g., hydroxyl, carboxyl, or polyethylene (B3416737) glycol chains) to improve water solubility.

-

Improve Stability: Steric shielding of the reactive sites on the acene core to reduce degradation.

-

Introduce Biocompatibility and Targeting: Attachment of biocompatible moieties and specific ligands to direct the molecule to target cells or tissues.

Conclusion

This compound remains a molecule of significant fundamental interest due to its unique electronic properties. The development of on-surface synthesis techniques has enabled its characterization and has deepened our understanding of large acenes. However, its extreme reactivity and insolubility make its direct application in drug development highly improbable with current technologies. Future research in this area would require a paradigm shift in the chemical modification of such large, unstable molecules to impart the necessary properties for biological activity and delivery. This guide serves as a foundational resource for researchers interested in the fundamental chemistry of this compound and the formidable challenges that lie on the speculative path toward its potential use in biomedical fields.

References

- 1. This compound: On-Surface Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On-Surface Synthesis and Characterization of Pentathis compound and Its Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Electronic Properties of Higher Polyacenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of higher polyacenes, a class of linearly fused aromatic hydrocarbons. As the number of fused rings increases, these materials exhibit unique and potentially tunable electronic characteristics that are of significant interest for applications in organic electronics and optoelectronics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of fundamental concepts and workflows.

Introduction to Higher Polyacenes

Polyacenes, with the general formula C₄ₙ₊₂H₂ₙ₊₄, are organic semiconductors whose electronic properties are intimately linked to their extended π-conjugated systems.[1] As the length of the acene chain extends beyond pentacene (B32325) (n=5), they are classified as "higher polyacenes." These larger molecules, including hexacene (B32393) (n=6), heptacene (B1234624) (n=7), octacene (B1235669) (n=8), and nonacene (B1237339) (n=9), present both significant scientific interest and considerable synthetic challenges due to their increasing reactivity and decreasing solubility.[1][2] The diminishing HOMO-LUMO gap with increasing chain length is a defining feature of this molecular series, leading to their characteristic optical and electronic behaviors.[1]

Core Electronic Properties: A Tabular Summary

The electronic properties of higher polyacenes are a subject of ongoing research, with a combination of experimental data on functionalized derivatives and theoretical calculations for unsubstituted molecules providing our current understanding. The following tables summarize key electronic parameters.

| Polyacene | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Pentacene | -5.0 | -3.2 | 1.8 - 2.2 | 4.85 - 5.1 | 2.8 - 3.2 |

| Hexacene | -4.8 (Func.) | -3.2 (Func.) | 1.57 (Func.) | ~4.7 | ~3.1 |

| Heptacene | -4.7 (Func.) | -3.4 (Func.) | 1.36 (Func.) | ~4.6 | ~3.2 |

| Octacene | (Theoretical) | (Theoretical) | ~1.2 | (Theoretical) | (Theoretical) |

| Nonacene | (Theoretical) | (Theoretical) | ~1.0 | (Theoretical) | (Theoretical) |

Note: "Func." indicates data obtained for functionalized derivatives, which can influence the electronic levels. Theoretical values are for unsubstituted molecules.

| Polyacene Derivative | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Method |

| Pentacene (single crystal) | up to 40 | - | OFET |

| TIPS-Pentacene (solution-processed) | up to 1 | - | OFET[3] |

| Benzohexacene (thin film) | up to 0.2 | - | OFET[4] |

| Heptacene derivative | - | - | - |

| Heptazine-Triphenylene complex | 1.6 | 2.90 x 10⁻³ | SCLC[5] |

Note: Mobility values are highly dependent on factors such as crystal quality, thin-film morphology, and device architecture.

Key Experimental Protocols

The characterization of the electronic properties of higher polyacenes requires specialized experimental techniques, often adapted to handle their inherent instability and low solubility.

UV-Vis-NIR Spectroscopy

Purpose: To determine the optical band gap by measuring the absorption of light as a function of wavelength. The onset of the lowest energy absorption band corresponds to the HOMO-LUMO transition.[1]

Detailed Methodology:

-

Sample Preparation: Due to the low solubility of higher polyacenes, solutions are typically prepared in solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) at very low concentrations (e.g., 10⁻⁶ M).[6] For insoluble compounds, thin films can be vacuum-deposited onto a transparent substrate like quartz.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.

-

Measurement: The absorption spectrum is recorded over a range that includes the near-infrared region, as the band gaps of higher polyacenes shift to lower energies. For a solution of a functionalized hexacene in CH₂Cl₂, the longest-wavelength absorption maximum (λ_max) is observed at 738 nm.[7] For a functionalized heptacene, λ_max can extend to 852 nm in the same solvent.[7]

-

Data Analysis: The optical band gap (E_gap) is estimated from the onset of the absorption edge using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Cyclic Voltammetry (CV)

Purpose: To determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule.

Detailed Methodology:

-

Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).[8][9]

-

Electrolyte Solution: A solution of the polyacene (typically in the millimolar range) is prepared in a suitable aprotic solvent such as dichloromethane or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[10] The solution must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to the measurement.[9]

-

Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured. For a functionalized hexacene, a reversible oxidation was observed at 0.660 V vs SCE and a reversible reduction at -0.925 V vs SCE.[7] A functionalized heptacene showed an oxidation potential of 0.470 V vs SCE and a reduction potential of -0.830 V vs SCE.[7]

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (E_ox) and reduction (E_red) potentials, respectively, using empirical formulas and referencing to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Purpose: To measure the charge carrier mobility of the polyacene in a thin-film device.

Detailed Methodology:

-

Substrate and Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric. The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to improve the ordering of the organic semiconductor.[11]

-

Semiconductor Deposition: For higher polyacenes, which are often not solution-processable in their unsubstituted form, vacuum thermal evaporation is the preferred deposition method. The polyacene is heated in a high-vacuum chamber and sublimates onto the substrate. For solution-processable derivatives, techniques like spin-coating or drop-casting can be employed.[12]

-

Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer (top-contact geometry) or patterned on the dielectric before semiconductor deposition (bottom-contact geometry) using a shadow mask.

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the transfer characteristics (drain current vs. gate voltage) in the saturation regime. For a benzohexacene thin-film OFET, a hole mobility of up to 0.2 cm²/Vs has been reported.[4]

Visualizing Key Relationships and Workflows

Polyacene Structure and Electronic Band Gap

The defining electronic characteristic of polyacenes is the decrease in the HOMO-LUMO gap as the number of fused rings increases. This relationship is a direct consequence of the extended π-conjugation.

Experimental Workflow for Electronic Characterization

The characterization of a new higher polyacene follows a systematic workflow to determine its fundamental electronic properties.

Conclusion

Higher polyacenes represent a fascinating class of organic semiconductors with electronic properties that can be tuned by extending their linear π-conjugated system. While their synthesis and handling remain challenging, ongoing research into stabilization strategies and advanced characterization techniques continues to unveil their potential for next-generation electronic devices. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals engaged in the exploration and application of these promising materials.

References

- 1. Exploring the chemistry of higher acenes: from synthesis to applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02422F [pubs.rsc.org]

- 2. Strategies for the Synthesis of Higher Acenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzohexacene guide in accurate determination of field effect carrier mobilities in long acenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07808A [pubs.rsc.org]

- 5. Enabling efficient ambipolar charge carrier mobility in a H-bonded heptazine–triphenylene system forming segregated donor–acceptor columnar assemblies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. xray.uky.edu [xray.uky.edu]

- 8. sfu.ca [sfu.ca]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Energetic Frontier: A Technical Guide to the Theoretical Calculation of Decacene's HOMO-LUMO Gap

For Immediate Release

A deep dive into the theoretical and experimental determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap in decacene is presented, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes key computational methodologies and experimental findings, providing a comprehensive overview of the electronic properties of this larger polycyclic aromatic hydrocarbon.

This compound, a linearly fused chain of ten benzene (B151609) rings, stands as a molecule of significant interest in the field of organic electronics and materials science. Its electronic characteristics, particularly the HOMO-LUMO gap, are critical determinants of its potential applications. However, the theoretical prediction of this property is complicated by the molecule's notable open-shell singlet diradical character.

Quantitative Data Summary

The following table summarizes the available experimental and theoretical data for the HOMO-LUMO gap of this compound.

| Parameter | Value (eV) | Method | Source |

| Experimental HOMO-LUMO Gap | ~1.0 | Scanning Tunneling Spectroscopy (STS) on Au(111) | [1] |

| Theoretical Approach | — | Density Functional Theory (DFT) with B3LYP functional and 6-31G(d) basis set | [2] |

Note: While the specific calculated HOMO-LUMO gap value for the open-shell singlet state of this compound using the B3LYP/6-31G(d) method is not explicitly reported in the primary literature, this level of theory has been employed to establish its open-shell singlet ground state.

Methodologies

Theoretical Calculation Protocol

The theoretical investigation of this compound's electronic structure has been notably pursued using Density Functional Theory (DFT). A key study in this area employed the B3LYP functional in conjunction with the 6-31G(d) basis set.[2] This computational approach was instrumental in revealing that for longer acenes like this compound, the open-shell singlet state, where two electrons are unpaired and have opposite spins, is energetically more favorable than the closed-shell configuration.[2]

The general workflow for such a theoretical calculation is as follows:

-

Geometry Optimization: The initial step involves determining the lowest energy structure of the this compound molecule. This is typically performed using the selected DFT functional and basis set. For molecules with potential open-shell character, both restricted (for closed-shell) and unrestricted (for open-shell) calculations are often performed to identify the true ground state.

-

Frequency Calculation: Following optimization, a frequency calculation is usually carried out to confirm that the obtained geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Structure Calculation: With the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the energy difference between these two frontier orbitals.

It is crucial to note that for larger acenes, standard DFT methods can face challenges in accurately describing the diradical character and may require more advanced computational techniques, such as multireference methods, for a more precise prediction of the electronic properties.[3]

Experimental Measurement Protocol

The experimental determination of the HOMO-LUMO gap of this compound has been achieved through on-surface synthesis and characterization using scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS).[1]

The experimental workflow involves:

-

On-Surface Synthesis: A precursor molecule is deposited onto a pristine metallic surface, such as Au(111), under ultra-high vacuum conditions.

-

Thermal Annealing: The substrate is then heated to a specific temperature to induce a series of chemical reactions that lead to the formation of this compound molecules on the surface.

-

STM Imaging: STM is used to visualize the successfully synthesized this compound molecules with atomic resolution, confirming their structure and integrity.

-

STS Measurement: By positioning the STM tip over an individual this compound molecule and sweeping the bias voltage, an STS spectrum (dI/dV vs. V) is acquired. The peaks in this spectrum correspond to the energies of the molecular orbitals. The energy difference between the onset of the first unoccupied state (LUMO) and the first occupied state (HOMO) provides the experimental HOMO-LUMO gap.[1]

Visualizing the Computational Workflow

The logical flow of a theoretical calculation of the HOMO-LUMO gap can be represented by the following diagram:

Caption: Workflow for the theoretical calculation of the HOMO-LUMO gap.

References

Unraveling the Stability of Decacene: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The higher acenes, a class of polycyclic aromatic hydrocarbons consisting of linearly fused benzene (B151609) rings, have garnered significant attention for their unique electronic properties, making them promising candidates for applications in molecular electronics and spintronics. However, their inherent instability, which increases with the number of fused rings, poses a considerable challenge to their synthesis and characterization. Decacene, with ten linearly fused rings, stands as a pivotal molecule in this family, representing a threshold where diradical character becomes a dominant feature influencing its stability. This technical guide delves into the computational studies that have been instrumental in understanding the stability of this compound, providing a comprehensive overview of the theoretical methodologies and key findings.

Quantitative Analysis of this compound's Stability

Computational chemistry provides powerful tools to predict and analyze the electronic structure and stability of highly reactive molecules like this compound. Key metrics such as the singlet-triplet energy gap (ΔES-T) and the occupation numbers of frontier natural orbitals serve as indicators of diradical character and overall stability. A smaller ΔES-T and natural orbital occupation numbers deviating from the ideal values of 2 (fully occupied) and 0 (unoccupied) suggest a greater open-shell diradical character and consequently, lower stability.

| Stability Metric | Computational Method | Basis Set | Calculated Value | Reference |

| Singlet-Triplet Gap (ΔES-T) | UB3LYP | 6-31G(d) | 5.7 kcal/mol | [1] |

| UBLYP | 6-31G(d) | 1.5 kcal/mol | [1] | |

| DMRG | STO-3G | ~10 kcal/mol | [2] | |

| Natural Orbital Occupation Number | DMRG | STO-3G | HONO: ~1.4, LUNO: ~0.6 | [2][3][4] |

Table 1: Computationally Determined Stability Metrics for this compound. This table summarizes key quantitative data from various computational studies on this compound, providing insights into its electronic ground state and stability.

Experimental and Computational Protocols

The successful study of this compound has been a synergistic effort between experimental and computational chemists. The on-surface synthesis technique has been pivotal in isolating and characterizing this elusive molecule, while computational models provide a framework for interpreting the experimental data.

On-Surface Synthesis of this compound

The experimental realization of this compound has been achieved through on-surface synthesis, a technique that allows for the creation and stabilization of highly reactive molecules on a solid substrate under ultra-high vacuum (UHV) conditions.[5][6]

Methodology:

-

Precursor Synthesis: A stable precursor molecule, tetraepoxy this compound, is synthesized through solution-phase chemistry.[6]

-

Deposition: The precursor is deposited onto a clean Au(111) single-crystal surface under UHV conditions.

-

On-Surface Reduction: The tetraepoxy this compound precursors are reduced on the Au(111) surface, which acts as a catalyst and a stabilizing template. This reduction involves the removal of the epoxy groups.[6]

-

Characterization: The generated this compound molecules are then visualized and their electronic properties are studied using scanning tunneling microscopy (STM) and spectroscopy (STS).[6]

Computational Methodologies

A variety of computational methods have been employed to investigate the stability of this compound, each with its own strengths in describing the complex electronic structure of such large, conjugated systems.

Density Functional Theory (DFT):

-

Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in combination with the 6-31G(d) basis set is a widely used approach for studying the geometry and electronic properties of acenes.[1][7][8] Unrestricted DFT (UDFT) calculations, such as UB3LYP and UBLYP, are necessary to describe the open-shell singlet (diradical) state.[1]

-

Software: The Gaussian suite of programs is a common platform for performing these calculations.[9]

Density Matrix Renormalization Group (DMRG):

-

Rationale: For larger acenes like this compound, the electronic structure exhibits significant multireference character, meaning that a single determinant method like DFT may not be sufficient. DMRG is a powerful method for treating strongly correlated electron systems and can handle the large active spaces required for an accurate description of the π-electron system of acenes.[2][3][10][11]

-

Implementation: The DMRG algorithm, as implemented in software packages like BLOCK, is used to perform complete active space (CAS) calculations, correlating the full π-valence space.[1][2][3]

-

Geometries: The geometries used in DMRG calculations are often optimized at the UB3LYP/6-31G(d) level.[1]

Visualization of Key Concepts

To better illustrate the workflow and fundamental relationships in the computational study of this compound, the following diagrams are provided.

Conclusion

The computational investigation of this compound has been crucial in elucidating the electronic properties that govern its stability. Through a combination of Density Functional Theory and advanced multireference methods like the Density Matrix Renormalization Group, a consistent picture has emerged of this compound as a molecule with significant open-shell diradical character in its ground state. These theoretical insights, supported by experimental on-surface synthesis and characterization, not only deepen our fundamental understanding of chemical bonding in large aromatic systems but also provide a rational basis for the design of more stable higher acenes for future technological applications. The methodologies and findings presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration and development of novel carbon-based materials.

References

- 1. scispace.com [scispace.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. arxiv.org [arxiv.org]

- 5. Higher Acenes by On‐Surface Dehydrogenation: From Heptacene to Unthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: On-Surface Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. inpressco.com [inpressco.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] The radical character of the acenes: a density matrix renormalization group study. | Semantic Scholar [semanticscholar.org]

- 11. [0707.3120] The radical character of the acenes: A density matrix renormalization group study [arxiv.org]

The Enduring Relevance of Clar's Sextet Rule in the Chemistry of Higher Acenes

A Technical Guide for Researchers in Materials Science and Drug Development

Abstract

Linearly fused polycyclic aromatic hydrocarbons, known as acenes, have garnered significant attention for their unique electronic properties and potential applications in organic electronics and materials science. However, their utility is often hampered by inherent instability, which increases with molecular length. Clar's aromatic sextet rule, formulated in 1972, provides a powerful yet simple qualitative model for understanding the stability and reactivity of these complex systems.[1][2][3] This technical guide explores the application of Clar's rule to higher acenes (beyond pentacene), summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the underlying principles.

Introduction to Clar's Aromatic Sextet Rule

Clar's rule posits that the most significant Kekulé resonance structure for a polycyclic aromatic hydrocarbon (PAH) is the one with the maximum number of disjoint "aromatic π-sextets."[1][2][3] An aromatic π-sextet is a group of six π-electrons localized within a single benzene-like ring, separated from adjacent rings by formal C-C single bonds.[1][2] These sextets are often represented by a circle inscribed within the hexagonal ring.[1] The greater the number of these sextets, the more stable the molecule.[1]

For the acene series, Clar's rule offers a compelling explanation for their observed properties. Regardless of the number of linearly fused rings, an acene can only possess one aromatic sextet.[4][5][6] This sextet is not confined to a single ring but is considered to migrate across the entire conjugated system.[2] This leads to a dilution of aromatic character per ring as the acene chain lengthens, resulting in a rapid decrease in the HOMO-LUMO gap and a corresponding increase in chemical reactivity.[4][5] This inherent instability makes the synthesis and characterization of higher acenes a formidable challenge.[4]

Visualizing Clar's Rule: Logical Relationships

The application of Clar's rule can be visualized to better understand the distribution of aromaticity. In phenanthrene, an angular isomer of anthracene (B1667546), two distinct Clar structures can be drawn, with the most stable one featuring two aromatic sextets on the terminal rings.[1][2] In contrast, anthracene only allows for one sextet, which "migrates" between the three rings, resulting in lower overall stability compared to phenanthrene.[2][7]

References

- 1. Clar's rule - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Forty years of Clar's aromatic π-sextet rule [frontiersin.org]

- 3. Forty years of Clar's aromatic π-sextet rule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for the Synthesis of Higher Acenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Advent of Decacene: A Technical Guide to its Discovery and On-Surface Synthesis

For Immediate Release

A comprehensive technical guide detailing the initial discovery and synthesis of decacene, the largest acene synthesized to date, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the groundbreaking on-surface synthesis methodology, complete with detailed experimental protocols and quantitative data analysis.

This compound, a polycyclic aromatic hydrocarbon consisting of ten linearly fused benzene (B151609) rings, represents a significant milestone in the field of materials science and nanotechnology. Its unique electronic properties make it a molecule of immense interest for applications in advanced electronic devices. However, the inherent instability of long acenes has historically posed a considerable challenge to their synthesis and characterization.

This guide elucidates the first successful generation of this compound in 2017, a collaborative achievement by researchers at the Technische Universität Dresden and the University of Santiago de Compostela. The synthesis was accomplished through an innovative on-surface assisted reduction of a specially designed tetraepoxy this compound precursor on a gold (Au(111)) surface.

Key Data Summary

The following tables summarize the critical quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Substrate | Au(111) | [1] |

| Precursor | Tetraepoxy this compound | [1] |

| Deposition Method | Thermal Evaporation | [1] |

| This compound Formation | On-surface deoxygenation | [1] |

| Characterization Technique | Key Finding | Reference |

| Scanning Tunneling Microscopy (STM) | Visualization of individual this compound molecules | [1] |

| Scanning Tunneling Spectroscopy (STS) | Determination of electronic properties | [1] |

Experimental Protocols

Synthesis of Tetraepoxy this compound Precursor

The synthesis of the tetraepoxy this compound precursor is a multi-step process involving repeated Diels-Alder reactions. While the seminal publication does not provide a detailed step-by-step guide for the precursor synthesis, it is described as being prepared through the reaction of arynes with isobenzofurans.[2]

On-Surface Synthesis of this compound

The generation of this compound was achieved under ultra-high vacuum (UHV) conditions. The experimental protocol is as follows:

-

Substrate Preparation: An atomically clean Au(111) single crystal surface is prepared by cycles of argon ion sputtering and annealing.

-

Precursor Deposition: The tetraepoxy this compound precursor is deposited onto the clean Au(111) surface via thermal evaporation from a Knudsen cell. The substrate is typically held at room temperature during deposition.

-

On-Surface Deoxygenation: The deoxygenation of the precursor to form this compound is induced on the surface. This can be achieved through:

-

Thermal Annealing: Heating the sample to elevated temperatures.

-

Tip-Induced Manipulation: Utilizing the tip of a scanning tunneling microscope to induce the reaction locally.[3]

-

-

Characterization: The formation and electronic properties of the resulting this compound molecules are characterized in situ using scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS) at cryogenic temperatures.[1]

Visualizing the Process

To illustrate the logical flow of the on-surface synthesis of this compound, the following diagrams have been generated using the DOT language.

References

Unsubstituted Decacene: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decacene (C₄₂H₂₄) is a higher-order polycyclic aromatic hydrocarbon (PAH) consisting of ten linearly fused benzene (B151609) rings.[1][2][3] As a member of the acene family, it has garnered significant interest for its unique electronic properties, which are theoretically promising for applications in advanced organic electronics and spintronics.[2][3][4][5][6] However, the extension of the π-conjugated system in this compound results in a narrow HOMO-LUMO gap, leading to high reactivity and inherent instability under ambient conditions.[4][7] Consequently, unsubstituted this compound has not been isolated in bulk, and its study is confined to specialized environments.[4]

This technical guide provides a comprehensive overview of the known physical and chemical properties of unsubstituted this compound, with a focus on data obtained from on-surface synthesis and characterization, supplemented by theoretical calculations.

Physicochemical Properties of Unsubstituted this compound

Due to its instability, many of the bulk physical properties of this compound remain experimentally undetermined. The following table summarizes the available experimental and computed data.

| Property | Value | Method | Reference |

| Molecular Formula | C₄₂H₂₄ | - | [1] |

| Molecular Weight | 528.6 g/mol | Computed | [1] |

| Appearance | Visualized as individual molecules on a surface | Scanning Tunneling Microscopy | [2][4] |

| Solubility | Insoluble (due to instability) | Inferred | [7][8] |

| Melting Point | Not determined (decomposes) | Inferred | - |

| HOMO-LUMO Gap | ~1.0 eV to 1.12 eV | Scanning Tunneling Spectroscopy | [5][9] |

| Ionization Energy | Not experimentally determined for this compound | - | - |

| Electron Affinity | Not experimentally determined for this compound | - | - |

| Singlet-Triplet Gap | Not explicitly reported for this compound | - | - |

| CAS Number | 24540-30-5 | - | [1] |

Chemical Properties and Reactivity

Unsubstituted this compound is characterized by its high reactivity, a consequence of its extended π-conjugation and the increasing polyradical character in longer acenes.[10][11] It is highly susceptible to oxidation and dimerization/polymerization under ambient conditions.[7] The stabilization and study of this compound have only been possible through on-surface synthesis under ultra-high vacuum (UHV) conditions, which prevents intermolecular reactions and exposure to atmospheric oxygen.[2][3][6]

Experimental Protocols

The generation and characterization of unsubstituted this compound are primarily achieved through on-surface synthesis. Below are the generalized methodologies for the key experiments.

On-Surface Synthesis of this compound

The prevailing method for producing this compound is through the deoxygenation or dehydrogenation of a stable precursor molecule on a metallic surface, typically Au(111).[4][12]

1. Precursor Synthesis: Stable precursors, such as tetraepoxy this compound or partially saturated hydroacenes, are first synthesized using solution-phase organic chemistry.[2][5][12] These precursors are designed to be stable enough for handling and sublimation.

2. Sublimation onto a Substrate: The precursor is sublimated under UHV conditions onto a clean, single-crystal Au(111) surface. The substrate is typically held at cryogenic temperatures (e.g., 4.2 K) to immobilize the molecules upon adsorption.[10][13]

3. On-Surface Reaction: The transformation of the precursor to this compound is induced either by thermal annealing or by tip-induced manipulation with a scanning tunneling microscope (STM).[12][14]

- Thermal Annealing: The substrate is heated to a specific temperature (e.g., 220 °C) to provide the energy for the cleavage of the protecting groups (e.g., epoxy or hydrogen).[9]

- Tip-Induced Manipulation: The voltage or current from the STM tip is used to locally induce the deoxygenation or dehydrogenation of a single precursor molecule.[12]

4. Characterization: The resulting this compound molecules are then characterized in situ using scanning probe microscopy techniques.

Characterization Techniques

1. Scanning Tunneling Microscopy (STM):

- Principle: STM is used to visualize the individual this compound molecules on the Au(111) surface with sub-molecular resolution. It operates based on the quantum tunneling current between a sharp metallic tip and the sample.

- Methodology: Constant-current or constant-height mode images are acquired at cryogenic temperatures (e.g., 4.2 K) in a UHV environment. The images provide information on the size, shape, and orientation of the this compound molecules on the surface.[10][13]

2. Scanning Tunneling Spectroscopy (STS):

- Principle: STS is used to probe the local density of electronic states of the this compound molecule. By measuring the differential conductance (dI/dV) as a function of the bias voltage, the energies of the molecular orbitals, including the HOMO and LUMO, can be determined.

- Methodology: With the STM tip positioned over a this compound molecule, the feedback loop is opened, and the bias voltage is swept while recording the tunneling current. The resulting dI/dV spectrum reveals peaks corresponding to the molecular orbitals, and the energy difference between the onset of the first positive and negative voltage peaks provides the HOMO-LUMO gap.[9]

3. Non-contact Atomic Force Microscopy (nc-AFM):

- Principle: nc-AFM provides high-resolution images of the chemical structure of the this compound molecule. It measures the forces between a sharp tip and the sample surface.

- Methodology: A CO-functionalized tip is often used to achieve ultimate resolution, allowing for the direct visualization of the carbon skeleton and confirming the successful formation of the planar, unsubstituted acene structure.[14]

Logical Workflow and Diagrams

The on-surface synthesis and characterization of this compound follow a logical workflow that begins with a stable precursor and culminates in the analysis of the final product.

Caption: Workflow for the on-surface synthesis and characterization of unsubstituted this compound.

Conclusion

The study of unsubstituted this compound represents a significant challenge in materials science and organic chemistry. While its inherent instability precludes its use in bulk applications, on-surface synthesis techniques have provided a powerful avenue for investigating its fundamental electronic and structural properties at the single-molecule level. The data gathered from these studies are crucial for benchmarking theoretical models and for guiding the design of more stable, larger acene derivatives for future electronic and spintronic devices. Further research will likely focus on exploring this compound on different substrates and on the synthesis of even longer acenes to probe the evolution of electronic properties in these fascinating molecular wires.

References

- 1. This compound | C42H24 | CID 54494119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rdworldonline.com [rdworldonline.com]

- 3. Researchers from TU Dresden and CiQUS obtain this compound, the largest acene synthesised ever — TU Dresden — TU Dresden [tu-dresden.de]

- 4. This compound: On-Surface Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Researchers obtain this compound, the largest acene synthesised ever [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Pushing the Limits of Acene Chemistry: The Recent Surge of Large Acenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On-Surface Synthesis and Characterization of Pentathis compound and Its Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Trithis compound by Multistep Single-Molecule Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Higher Acenes by On‐Surface Dehydrogenation: From Heptacene to Unthis compound - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biradical Soul of Large Polyacenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Large polyacenes, extended chains of linearly fused benzene (B151609) rings, represent a fascinating class of molecules at the intersection of organic chemistry, materials science, and quantum mechanics. As the length of the acene chain increases, these compounds transition from stable, closed-shell molecules to highly reactive species with significant open-shell singlet biradical character. This emergent property, where two unpaired electrons exist in a singlet ground state, governs their unique electronic, optical, and magnetic properties, making them promising candidates for applications in organic electronics, spintronics, and singlet fission-based solar energy conversion. However, the inherent instability of large acenes presents a significant challenge to their synthesis, characterization, and eventual application. This technical guide provides an in-depth exploration of the theoretical underpinnings and experimental determination of biradical character in large polyacenes. We present a compilation of quantitative data, detailed experimental and computational protocols, and visual workflows to aid researchers in this exciting and challenging field.

Theoretical Foundation of Biradical Character in Polyacenes

The electronic ground state of smaller acenes like naphthalene (B1677914) and anthracene (B1667546) is a closed-shell singlet. However, as the number of fused rings increases, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap decreases.[1] This trend leads to a growing instability of the closed-shell configuration and the emergence of an open-shell singlet biradical ground state for larger acenes (heptacene and beyond).[2][3] This transition is a consequence of the disjoint nature of the non-bonding molecular orbitals (NBMOs) that become singly occupied in the diradical state.[2]

The biradical character, often quantified by the index y0, represents the contribution of the doubly excited configuration to the ground state wavefunction. A pure closed-shell molecule has a y0 of 0, while a pure biradical has a y0 of 1.[4] The singlet-triplet energy gap (ΔES-T) is another crucial parameter, with a smaller gap generally indicating a larger biradical character.[4][5] For large polyacenes, the ground state is typically a singlet, with the triplet state lying slightly higher in energy.[2]

Caption: Conceptual transition from a closed-shell to an open-shell singlet ground state in polyacenes with increasing size.

Quantitative Data on Biradical Character in Polyacenes

The following tables summarize key quantitative data for a series of linear polyacenes, compiled from various computational studies. These values are highly dependent on the level of theory and basis set used in the calculations.

Table 1: Calculated Singlet-Triplet Energy Gaps (ΔES-T) for Polyacenes

| Polyacene | Number of Rings | ΔES-T (kcal/mol) | Computational Method | Reference |

| Benzene | 1 | 87.02 | CCSD(T)/cc-pV∞Z | [4][6] |

| Naphthalene | 2 | 62.87 | CCSD(T)/cc-pV∞Z | [4][6] |

| Anthracene | 3 | 46.22 | CCSD(T)/cc-pV∞Z | [4][6] |

| Tetracene | 4 | 32.23 | CCSD(T)/cc-pV∞Z | [4][6] |

| Pentacene | 5 | 24.19 | CCSD(T)/cc-pV∞Z | [4][6] |

| Hexacene (B32393) | 6 | 16.79 | CCSD(T)/cc-pV∞Z | [4][6] |

| Heptacene (B1234624) | 7 | 12.56 | CCSD(T)/cc-pV∞Z | [4][6] |

| Octacene | 8 | 6.5 | CASSCF(10,10)/6-31G(d) | [2] |

Table 2: Calculated Diradical Character (y0) for Polyacenes

| Polyacene | Number of Rings | Diradical Character (y0) | Computational Method | Reference |

| Hexacene | 6 | 0.51 | UBHandHLYP/6-31G* | [7][8] |

| Heptacene | 7 | - | - | - |

| Octacene | 8 | - | - | - |

| Nonacene | 9 | - | - | - |

| Decacene | 10 | - | - | - |

Note: Comprehensive experimental data for y0 is scarce due to the instability of large acenes. The values presented are from computational studies and serve as a theoretical benchmark.

Experimental Protocols

The inherent reactivity and instability of large polyacenes make their experimental characterization challenging.[3] The following sections outline the key experimental methodologies employed.

Synthesis of Large Polyacenes

The synthesis of large, unsubstituted acenes is a significant challenge due to their decreasing solubility and increasing reactivity with size.[9] Two primary strategies have emerged: solution-phase synthesis of stabilized derivatives and on-surface synthesis.

3.1.1. Solution-Phase Synthesis via Retro-Diels-Alder Reaction

This method involves the synthesis of a stable precursor which can be converted to the desired acene via a thermally induced retro-Diels-Alder reaction.[10]

Protocol:

-

Precursor Synthesis: Synthesize a suitable precursor, often a carbonyl-bridged acene derivative, through multi-step organic synthesis.

-

Purification: Purify the precursor meticulously using techniques like column chromatography and recrystallization to ensure high purity, as impurities can interfere with the subsequent conversion and characterization.

-

Thermal Conversion: The acene is generated in situ by heating the precursor. For solution-state characterization, the precursor is dissolved in a high-boiling point solvent (e.g., 1-methylnaphthalene) and heated to induce the retro-Diels-Alder reaction, releasing gaseous byproducts like carbon monoxide.[11]

-

Solid-State Conversion: For solid-state applications, thin films of the precursor can be deposited onto a substrate and then heated under vacuum to generate the acene film.[10] Single crystals of some larger acenes like hexacene have been grown by physical vapor transport of the precursor followed by in-situ thermal conversion.[10]

3.1.2. On-Surface Synthesis

This technique allows for the synthesis and characterization of highly reactive large acenes on a metallic surface under ultra-high vacuum (UHV) conditions.[11][12]

Caption: Workflow for the on-surface synthesis of large polyacenes.

Protocol:

-

Precursor Synthesis: Synthesize a suitable precursor, such as an α-diketone-protected acene, that is stable enough for sublimation.[10][12]

-

Substrate Preparation: Prepare an atomically clean single-crystal metal surface (e.g., Au(111), Ag(111)) in an UHV chamber through cycles of sputtering and annealing.

-

Precursor Deposition: Sublimate the precursor molecules onto the clean metal surface under UHV conditions.

-

Thermal Annealing: Heat the substrate to a specific temperature (e.g., around 460 K for heptacene on Ag(111)) to induce a surface-assisted reaction, such as decarbonylation, to form the desired acene.[10]

-

In-situ Characterization: Characterize the resulting acenes on the surface using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) to obtain high-resolution structural and electronic information.[10][12]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons. For open-shell singlet biradicals, EPR signals can be observed due to the thermal population of the triplet state.[11]

Protocol:

-

Sample Preparation:

-

Solution: Generate the acene in situ in a degassed, high-purity solvent within an EPR tube. For functionalized, more stable acenes, solutions can be prepared directly.

-

Solid-State: Crystals or polycrystalline powders of the acene or its precursor (for in-situ generation) are placed in an EPR tube.

-

-

EPR Measurement:

-

Record continuous-wave (CW) X-band EPR spectra over a range of temperatures.

-

The observation of a "half-field" signal (Δms = ±2 transition) is a characteristic signature of a triplet state.[11]

-

The intensity of the EPR signal as a function of temperature can be used to determine the singlet-triplet energy gap (ΔES-T).[9]

-

-

Data Analysis:

-

Simulate the experimental spectra to extract the zero-field splitting parameters (D and E), which provide information about the spatial distribution of the unpaired electrons.

-

Fit the temperature dependence of the signal intensity to the Bleaney-Bowers equation to quantify ΔES-T.[11]

-

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of a material. It can be used to determine the singlet-triplet energy gap by measuring the temperature dependence of the magnetic susceptibility.[9][11]

Protocol:

-

Sample Preparation: A crystalline or polycrystalline sample of the acene is carefully weighed and placed in a sample holder (e.g., a gelatin capsule). Due to the air sensitivity of large acenes, sample preparation should be performed in an inert atmosphere (e.g., a glovebox).

-

SQUID Measurement:

-

Measure the magnetic moment of the sample as a function of temperature (typically from 2 K to 300 K) at a constant applied magnetic field.

-

Correct the raw data for the diamagnetic contribution of the sample holder and the core diamagnetism of the molecule.

-

-

Data Analysis:

-

Plot the product of the molar magnetic susceptibility and temperature (χMT) versus temperature.

-

For a singlet ground state with a thermally accessible triplet state, χMT will be close to zero at low temperatures and increase as the temperature rises.

-

Fit the χMT vs. T data to the Bleaney-Bowers model to determine the singlet-triplet energy gap (2J = ΔES-T).[11]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and molecular packing. However, obtaining high-quality single crystals of large, unstable acenes is a major hurdle.[10]

Protocol:

-

Crystallization:

-

For stabilized acene derivatives, single crystals can be grown from solution by slow evaporation of the solvent or by vapor diffusion.

-

For unsubstituted acenes, single crystals have been obtained by in-situ thermal conversion of a precursor crystal grown by physical vapor transport.[10]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Due to potential instability, data collection is often performed at low temperatures.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental diffraction data to obtain precise atomic coordinates, bond lengths, and angles.

-

Computational Protocols

Quantum chemical calculations are indispensable for understanding and predicting the biradical character of large polyacenes.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Diradical Character Calculation | Zhe WANG, Ph.D. [wongzit.github.io]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermally and Magnetically Robust Triplet Ground State Diradical - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On-surface synthesis of heptacene and its interaction with a metal surface - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. Thermally controlling the singlet–triplet energy gap of a diradical in the solid state - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01825D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

On-Surface Synthesis of Decacene on Au(111): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the on-surface synthesis of decacene on a gold (Au(111)) substrate. This technique allows for the creation and characterization of this long acene, which is of significant interest for its unique electronic properties and potential applications in molecular electronics and spintronics.

Introduction

Acenes, which are polycyclic aromatic hydrocarbons consisting of linearly fused benzene (B151609) rings, are promising materials for organic electronics. However, longer acenes like this compound are highly reactive and unstable under ambient conditions, making their synthesis and characterization challenging. On-surface synthesis provides a powerful route to generate and investigate these elusive molecules in an ultra-high vacuum (UHV) environment. This document outlines the protocols for synthesizing this compound on a Au(111) surface from precursor molecules and characterizing it using scanning probe microscopy techniques.[1]

Experimental Overview

The on-surface synthesis of this compound on Au(111) typically involves the following key steps:

-

Substrate Preparation: Atomically clean and flat Au(111) single crystal surfaces are prepared in UHV.

-

Precursor Deposition: A suitable precursor molecule, designed to be stable for sublimation, is deposited onto the clean Au(111) surface.

-

On-Surface Synthesis: The precursor molecules are converted into this compound through thermal annealing or scanning tunneling microscopy (STM) tip-induced manipulation.

-

Characterization: The resulting this compound molecules are characterized at the single-molecule level using STM, scanning tunneling spectroscopy (STS), and non-contact atomic force microscopy (nc-AFM).

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the characterization of this compound and related acenes on Au(111) surfaces.

| Property | This compound on Au(111) | Dothis compound on Au(111) | Pentathis compound on Au(111) | Reference(s) |

| HOMO-LUMO Gap (STS) | ~1.0 eV | 1.4 eV | ~1.12 eV | [2][3] |

| Adsorption Height | 3.2 Å | - | - | [4] |

| Singlet-Triplet Gap | - | - | 124 meV | [3] |

Experimental Protocols

Au(111) Substrate Preparation

A clean and well-ordered Au(111) surface is crucial for successful on-surface synthesis.

Protocol:

-

Insert the Au(111) single crystal into the UHV system.

-

Degas the crystal at approximately 600 K for several hours.

-

Perform repeated cycles of Argon ion sputtering (typically 1-2 keV) to remove surface contaminants.

-

Anneal the crystal at a temperature of 750-800 K to reconstruct the surface and obtain large, atomically flat terraces.

-

Verify the surface cleanliness and the characteristic herringbone reconstruction of Au(111) using STM.

Precursor Deposition

Stable precursor molecules are used to introduce the this compound backbone to the surface. Tetraepoxy this compound and hydrogen-protected this compound precursors are commonly employed.[1][5]

Protocol:

-

Degas the precursor molecules in a Knudsen cell or a standard evaporator at a temperature below the sublimation point for several hours to remove adsorbed water and other volatile impurities.

-

Heat the evaporator to the sublimation temperature of the precursor.

-

Deposit the precursor molecules onto the clean Au(111) substrate, which is typically held at room temperature or a lower temperature (e.g., 140 K) to control molecular diffusion and assembly.[3]

-

Monitor the deposition process using a quartz crystal microbalance to achieve sub-monolayer coverage.

On-Surface Synthesis of this compound

The conversion of the precursor to this compound can be achieved through thermal activation or by using the STM tip.

Protocol:

-

After precursor deposition, anneal the sample to induce the deoxygenation or dehydrogenation reaction.

-

For tetraepoxy this compound precursors, a gentle annealing to around 220°C can induce the on-surface deoxygenation to form this compound.[2][6]

-

For hydrogen-protected precursors, annealing at approximately 270°C for about 15 minutes is used to induce dehydrogenation.[7]

-

After annealing, cool the sample down to cryogenic temperatures (e.g., 4 K) for STM/STS/nc-AFM characterization.

Protocol:

-

Cool the sample with the deposited precursor molecules to low temperatures (e.g., 4 K).

-

Position the STM tip over an individual precursor molecule.

-

Apply voltage pulses or slowly ramp the bias voltage to induce the removal of the protecting groups (e.g., epoxy or hydrogen). The final step of deoxygenation can be induced by inelastic tunneling electrons.[2]

-

This method allows for the controlled, single-molecule conversion and subsequent immediate characterization.

Characterization

Protocol:

-

Scanning Tunneling Microscopy (STM):

-

Use a cryogenically cooled STM to obtain high-resolution topographic images of the this compound molecules.

-

Typical imaging parameters are a bias voltage in the range of -1 V to +2 V and a tunneling current of a few picoamperes.[2]

-

For ultra-high resolution imaging, a CO-functionalized tip can be used at a low bias voltage (e.g., 10 mV).[2]

-

-

Scanning Tunneling Spectroscopy (STS):

-

Position the STM tip over a this compound molecule and acquire dI/dV spectra to probe the local density of states.

-

This allows for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and thus the electronic gap.

-

-

Non-Contact Atomic Force Microscopy (nc-AFM):

-

Use a qPlus sensor with a CO-functionalized tip for sub-molecular resolution imaging.

-

This technique provides unambiguous confirmation of the planar structure of the generated this compound molecules.[5]

-

Visualizations

Caption: Experimental workflow for the on-surface synthesis and characterization of this compound on Au(111).

Caption: Logical relationship of characterization techniques for this compound on Au(111).

References

- 1. This compound: On-Surface Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On-Surface Synthesis and Characterization of Pentathis compound and Its Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On‐Surface Synthesis of a Dicationic Diazahexabenzocoronene Derivative on the Au(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

On-Surface Dehydrogenation of Tetrahydroacene Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the on-surface synthesis of acenes from tetrahydroacene precursors. This technique allows for the creation of long, otherwise unstable acenes, which are of significant interest for their potential applications in molecular electronics, spintronics, and plasmonics. The protocols outlined below are based on established methodologies reported in peer-reviewed literature.

Introduction

Acenes are polycyclic aromatic hydrocarbons consisting of linearly fused benzene (B151609) rings. Their electronic properties are highly dependent on their length, with longer acenes exhibiting smaller HOMO-LUMO gaps, making them attractive for semiconductor applications. However, their reactivity and instability increase with length, posing a significant challenge for their synthesis and characterization through traditional solution-phase chemistry.

On-surface synthesis in ultra-high vacuum (UHV) conditions provides a powerful alternative, enabling the formation and characterization of these unstable molecules on a pristine surface.[1] The process typically involves the deposition of stable, partially saturated tetrahydroacene precursors onto a metallic substrate, followed by dehydrogenation to form the desired acene.[2][3][4] This can be achieved through thermal annealing or by manipulation with the tip of a scanning tunneling microscope (STM) or atomic force microscope (AFM).[2][3][5]

Experimental Protocols

The following protocols describe the key steps for the on-surface dehydrogenation of tetrahydroacene precursors. The primary substrate discussed is Au(111), which is commonly used due to its relative inertness.[6]

Substrate Preparation

A clean and well-ordered substrate is crucial for successful on-surface synthesis.

Protocol for Au(111) Substrate Preparation:

-

Sputtering: The Au(111) single crystal is cleaned in the UHV chamber by cycles of Argon ion sputtering.

-

Annealing: Following sputtering, the crystal is annealed to a temperature of approximately 450 °C to restore a well-ordered surface, characterized by the herringbone reconstruction.[7]

-

Verification: The cleanliness and order of the surface are verified using STM imaging before precursor deposition.

Precursor Deposition

The tetrahydroacene precursors, which are stable under ambient conditions, are introduced into the UHV chamber via thermal sublimation.

Protocol for Precursor Deposition:

-

Degassing: The precursor material is thoroughly degassed in a Knudsen cell or a similar evaporator to remove adsorbed water and other volatile impurities.

-

Sublimation: The precursor is heated in the evaporator until it sublimes. The sublimation temperature will depend on the specific precursor molecule.

-

Deposition: The sublimed precursor molecules are deposited onto the clean Au(111) substrate, which is typically held at room temperature. The deposition rate and time are controlled to achieve sub-monolayer coverage.[8]

-

Initial Characterization: After deposition, the surface is imaged with STM to confirm the presence and integrity of the precursor molecules. The tetrahydroacene precursors are often identifiable by their characteristic appearance in STM images, which includes two pronounced lobes corresponding to the methylene (B1212753) groups.[4][5][8]

On-Surface Dehydrogenation

The conversion of the tetrahydroacene precursors into the final acene product can be induced by two primary methods: thermal annealing or tip-induced manipulation.

Protocol for Thermal Dehydrogenation:

-

Heating: The substrate with the deposited precursors is resistively heated to a specific temperature. The required temperature for dehydrogenation can vary depending on the precursor and the substrate. For many tetrahydroacene precursors on Au(111), annealing temperatures in the range of 200-300 °C are effective.[6]

-

Monitoring: The dehydrogenation process can be monitored in situ if the experimental setup allows.

-

Characterization: After cooling the sample back to cryogenic temperatures (typically liquid helium temperature for high-resolution imaging), the surface is characterized by STM and non-contact AFM (nc-AFM) to confirm the formation of the desired acenes.[2][3][4] High-resolution nc-AFM with a CO-functionalized tip can provide unambiguous structural identification.[3]

Protocol for Tip-Induced Dehydrogenation:

-

Positioning: The STM tip is positioned over an individual precursor molecule.

-

Voltage Pulse: A voltage pulse is applied between the tip and the substrate to induce the dehydrogenation reaction. The specific voltage and duration of the pulse will depend on the precursor and substrate system.

-

Characterization: The resulting product is then imaged with the STM/AFM to confirm the successful conversion to the acene. This method allows for the controlled manipulation of single molecules.[2][3]

Data Presentation

The following tables summarize key quantitative data obtained from on-surface dehydrogenation experiments of various tetrahydroacene precursors to form higher acenes.

| Acene | Precursor | Dehydrogenation Method | Annealing Temperature (°C) | Transport Gap (eV) on Au(111) |

| Heptacene | Tetrahydroheptacene | Thermal Annealing / Tip-Induced | ~200-250 | 1.63 |

| Octacene | Tetrahydrooctacene | Thermal Annealing / Tip-Induced | ~200-250 | 1.45 |

| Nonacene | Tetrahydrononacene | Thermal Annealing / Tip-Induced | ~200-250 | 1.30[9] |

| This compound | Tetrahydrothis compound | Thermal Annealing / Tip-Induced | ~200-250 | 1.12 |

| Unthis compound | Tetrahydrounthis compound | Thermal Annealing / Tip-Induced | ~250 | 1.09[6] |

Note: The transport gaps are determined from scanning tunneling spectroscopy (STS) measurements and are influenced by screening effects from the metallic substrate.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the on-surface synthesis of acenes.

Caption: Experimental workflow for on-surface synthesis.

Caption: On-surface dehydrogenation reaction pathway.

Concluding Remarks